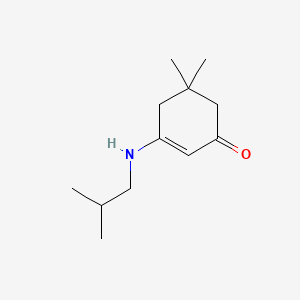
5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.3012 g/mol . This compound is characterized by its cyclohexenone core structure, which is substituted with a butylamino group and two methyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a suitable butylamine derivative reacts with the cyclohexenone core under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, where the butylamino group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Butylamine derivatives, nucleophiles.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s cyclohexenone core allows it to participate in nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules . This reactivity is crucial for its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one .
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one .
Comparison:
- Uniqueness: 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one is unique due to its specific butylamino substitution, which imparts distinct chemical and physical properties compared to its analogs .
- Reactivity: The presence of the butylamino group influences the compound’s reactivity, making it suitable for specific synthetic applications .
Properties
CAS No. |
82663-49-8 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5,5-dimethyl-3-(2-methylpropylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(2)8-13-10-5-11(14)7-12(3,4)6-10/h5,9,13H,6-8H2,1-4H3 |
InChI Key |
TWJANHDHUVWEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















